Benzenamine, 2-nonyl-N-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-nonyl-N-phenyl- typically involves the reaction of aniline (C6H5NH2) with nonyl bromide (C9H19Br) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom of nonyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 2-nonyl-N-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-nonyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine from nitro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 2-nonyl-N-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-nonyl-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
Aniline (C6H5NH2): The parent compound with a simpler structure.
N-Phenyl-1-naphthylamine (C16H13N): A similar compound with a naphthyl group instead of a nonyl group.
N-Phenyl-2-ethylhexylamine (C14H23N): A compound with an ethylhexyl group instead of a nonyl group.
Uniqueness
Benzenamine, 2-nonyl-N-phenyl- is unique due to the presence of the long nonyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52033-73-5 |
---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2-nonyl-N-phenylaniline |
InChI |
InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-14-19-15-12-13-18-21(19)22-20-16-10-8-11-17-20/h8,10-13,15-18,22H,2-7,9,14H2,1H3 |
InChI Key |
ZXDFRMQGNRQARM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
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